n-(2-Hydroxyethyl)-n'-methylurea
Overview
Description
N-(2-Hydroxyethyl)ethylenediamine is a compound that has been used in various applications . It’s also known as HEAA™ and has been used as a precursor in the synthesis of room-temperature ionic liquids, acetate and formate ammonium salts of N-(2-hydroxyethyl)-ethylenediamine .
Molecular Structure Analysis
The molecular structure of similar compounds like N-(2-Hydroxyethyl)pyridinium bromide has been established using X-ray diffraction, structural analysis .Chemical Reactions Analysis
In terms of chemical reactions, N-(2-Hydroxyethyl) piperazine (HEPZ), a derivative of piperazine, has been used in amine scrubbing, an important technique for capturing CO2 .Physical and Chemical Properties Analysis
N-(2-Hydroxyethyl)ethylenediamine has a low vapor pressure and little smell. As an amide monomer, it is superior in resistance to hydrolysis and in adhesion to ester monomers such as hydroxyethyl acrylate and hydroxyethyl methacrylate .Scientific Research Applications
Hydroxyurea in Hematological Research
Hydroxyurea is extensively studied for its efficacy in treating hemoglobinopathies, such as sickle cell disease (SCD) and β-thalassemia. Research emphasizes its role in inducing fetal hemoglobin production, which ameliorates the clinical severity of these diseases. Studies highlight the genetic determinants influencing patient response to hydroxyurea, shedding light on its mechanism of action and paving the way for personalized medicine approaches in hematological disorders (Banan, 2013) (Yasara, Premawardhena, & Mettananda, 2021).
Impact on DNA Synthesis and Repair Mechanisms
Hydroxyurea plays a critical role in the study of DNA synthesis and repair mechanisms. It inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis, making it a valuable tool in studying cell cycle regulation and the DNA damage response. This inhibition is crucial for understanding the cellular mechanisms underlying tumorigenesis and the development of novel cancer therapies (McGann & Ware, 2015).
Genetic Studies and Pharmacogenomics
Hydroxyurea's effectiveness and patient response variability have spurred genetic studies and pharmacogenomic research. Identifying genetic markers that predict response to hydroxyurea can enhance treatment efficacy and reduce adverse effects in patients with SCD and other hematological disorders. This research direction underscores the importance of hydroxyurea in personalized medicine and targeted therapy development (Yahouédéhou et al., 2018).
Environmental and Chemical Research Applications
In environmental and chemical research, hydroxyurea is explored for its interactions and transformations in aquatic environments and its role in the synthesis of non-isocyanate polyurethanes. These studies expand the application of hydroxyurea beyond biomedical research, illustrating its potential in addressing environmental concerns and developing sustainable materials (Rokicki, Parzuchowski, & Mazurek, 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as n-(2-hydroxyethyl) derivatives have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, N-(2-Hydroxyethyl)adenosine, a compound found in the medicinal mushroom Cordyceps cicadae, has been identified as a Ca2+ antagonist . It controls circulation and possesses sedative activity in pharmacological tests .
Biochemical Pathways
N-(2-hydroxyethyl)adenosine from cordyceps cicadae has been reported to attenuate lipopolysaccharide-stimulated pro-inflammatory responses by suppressing tlr4-mediated nf-κb signaling pathways . This suggests that similar compounds may have an impact on inflammatory pathways.
Pharmacokinetics
Urinary excretion accounted for about 30% of the dose and occurred very rapidly .
Result of Action
N-(2-hydroxyethyl)cinnamamide derivatives have shown significant antidepressant-like action in the forced swimming test (fst) and tail suspension test (tst) . This suggests that N-(2-Hydroxyethyl)-N’-methylurea may have similar effects.
Action Environment
A study on n-(2-hydroxyethyl)formamide used as an additive in the preparation of thermoplastic starch/montmorillonite nanocomposite showed that it acted as both a plasticizer for thermoplastic starch and a swelling agent for montmorillonite . This suggests that the compound’s action could be influenced by the presence of other substances in its environment.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3-methylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-5-4(8)6-2-3-7/h7H,2-3H2,1H3,(H2,5,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVGGTZDDAUPNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540092 | |
Record name | N-(2-Hydroxyethyl)-N'-methylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00540092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58168-06-2 | |
Record name | N-(2-Hydroxyethyl)-N'-methylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00540092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.